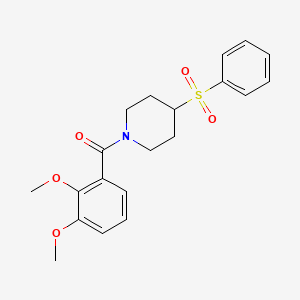

![molecular formula C12H7BrClN3 B2563197 3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine CAS No. 19601-74-2](/img/structure/B2563197.png)

3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

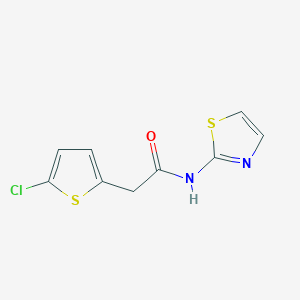

3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine is a chemical compound with the molecular formula C12H7BrClN3 . It has a molecular weight of 308.56 . The IUPAC name for this compound is this compound . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which are similar to the compound , has been well studied in the past decade . The synthesis methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . In one study, 3-bromo-6-chloroimidazo[1,2-b]pyridazine was treated with a variety of 1° or 2° alkylamines with CsF and BnNEt3Cl in DMSO at 100°C for 24 hours, yielding the corresponding C-6 aminated products .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H7BrClN3/c13-12-11(8-4-2-1-3-5-8)15-10-7-6-9(14)16-17(10)12/h1-7H . The InChI key is HCHKMKGRDUJJEU-UHFFFAOYSA-N .

Chemical Reactions Analysis

The compound 3-bromo-6-chloroimidazo[1,2-b]pyridazine can undergo various chemical reactions. For instance, it can be treated with a variety of 1° or 2° alkylamines with CsF and BnNEt3Cl in DMSO at 100°C for 24 hours to yield the corresponding C-6 aminated products .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 308.56 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

科学的研究の応用

Heterocyclic Chemistry and Medicinal Applications

The compound 3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine is part of the imidazo[1,2-b]pyridazine class of heterocyclic nuclei, known for yielding various bioactive molecules. Specifically, this scaffold has gained prominence due to the success of kinase inhibitor ponatinib, sparking significant interest in new derivatives of imidazo[1,2-b]pyridazine for potential therapeutic applications. These compounds are recognized for their structure-activity relationships (SAR) and are explored extensively for enhanced pharmacokinetics and efficiency in medicinal chemistry (Garrido et al., 2021).

Optoelectronic Applications

Apart from medicinal applications, derivatives of imidazo[1,2-b]pyridazine and related compounds like quinazolines and pyrimidines have been explored for their utility in optoelectronic materials. Their incorporation into π-extended conjugated systems is highly valued for creating novel materials with applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. Notably, pyrimidine and pyridazine fragments in these compounds have shown potential in fabricating materials for organic light-emitting diodes (OLEDs), nonlinear optical materials, and colorimetric pH sensors (Lipunova et al., 2018).

Heterocyclic N-oxide in Drug Applications

Heterocyclic N-oxide derivatives, including those synthesized from pyridazine, have been instrumental in various applications, especially in medicinal chemistry. Their versatility as synthetic intermediates and biological significance has been acknowledged in metal complex formation, catalyst design, and drug applications, showcasing potential in anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Synthetic Protocols and Biological Activity

Extensive research has been conducted on the synthetic protocols and biological activity of pyridazine and its analogues, including compounds like this compound. These compounds exhibit a broad spectrum of biological activities, including antitumor, antibacterial, analgesic, and diuretic properties, and have been identified as selective inhibitors in various pharmacological domains (Jakhmola et al., 2016).

Safety and Hazards

将来の方向性

The synthesis of imidazo[1,2-a]pyridines, which are similar to the compound , has been well studied in the past decade . The synthesis methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . These methods provide a basis for future research and development of new synthetic protocols for the eco-friendly, metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton .

作用機序

Target of Action

It is known that similar compounds have been used in the synthesis of inhibitors of plasmodium falciparum calcium-dependent protein kinase 1 (pfcdpk1) .

Mode of Action

Based on its structural similarity to other imidazopyridazine compounds, it may interact with its targets by binding to amines and activated aryl boronic acids .

Biochemical Pathways

It is known that similar compounds have been used in the synthesis of inhibitors of plasmodium falciparum calcium-dependent protein kinase 1 (pfcdpk1), suggesting that it may affect pathways related to calcium signaling .

Pharmacokinetics

It is known that the compound is solid at room temperature , which may affect its bioavailability.

Result of Action

It has been shown that similar compounds can inhibit cancer cell growth in vitro and in vivo .

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may affect its stability.

生化学分析

Biochemical Properties

3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. This compound has been shown to interact with calcium-dependent protein kinase 1 (PfCDPK1) from Plasmodium falciparum, a key enzyme involved in the parasite’s life cycle . The interaction between this compound and PfCDPK1 is characterized by the binding of the compound to the enzyme’s active site, leading to inhibition of its activity. This inhibition disrupts the parasite’s cellular processes, making the compound a potential candidate for antimalarial drug development.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cell lines, this compound has been shown to inhibit cell proliferation and induce apoptosis . The mechanism behind these effects involves the disruption of cell signaling pathways, particularly those related to cell survival and proliferation. This compound has been observed to downregulate the expression of anti-apoptotic genes and upregulate pro-apoptotic genes, leading to programmed cell death. Additionally, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, resulting in reduced energy production and increased oxidative stress.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of target enzymes. For instance, the compound binds to the active site of PfCDPK1, preventing substrate binding and subsequent enzymatic activity . This binding interaction is facilitated by the bromine and chlorine atoms, which form specific interactions with amino acid residues in the enzyme’s active site. Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell survival, proliferation, and apoptosis.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and high temperatures can lead to the breakdown of the compound, resulting in reduced efficacy. In in vitro studies, the long-term effects of this compound on cellular function include sustained inhibition of cell proliferation and induction of apoptosis, with no significant development of resistance observed over multiple cell culture passages.

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to determine its therapeutic window and potential toxicity. In rodent models, low to moderate doses of the compound have been shown to effectively inhibit tumor growth without causing significant adverse effects . At higher doses, this compound can induce toxicity, manifesting as weight loss, organ damage, and altered hematological parameters. These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its biotransformation and elimination from the body. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, facilitated by enzymes such as cytochrome P450 oxidases and glutathione S-transferases . These metabolic reactions result in the formation of various metabolites, which are subsequently excreted through the urine and feces. The interaction of this compound with these metabolic enzymes can also influence the levels of other endogenous metabolites, potentially affecting overall metabolic flux.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion transporters and multidrug resistance proteins, which facilitate its uptake and efflux across cellular membranes . Once inside the cells, this compound can accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its biochemical effects. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. Studies have shown that the compound predominantly localizes to the mitochondria and endoplasmic reticulum, where it interacts with key enzymes and proteins involved in cellular metabolism and stress response . The targeting of this compound to these organelles is facilitated by specific targeting signals and post-translational modifications, such as phosphorylation and ubiquitination. These modifications help direct the compound to its site of action, enhancing its efficacy and specificity.

特性

IUPAC Name |

3-bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrClN3/c13-12-11(8-4-2-1-3-5-8)15-10-7-6-9(14)16-17(10)12/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCHKMKGRDUJJEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC(=N3)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((1-(1H-benzo[d]imidazole-5-carbonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2563115.png)

![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B2563120.png)

![1-(4-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2563124.png)

![4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-[(4-chlorophenyl)methyl]piperidine](/img/structure/B2563126.png)

![N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-5-isoquinolinamine](/img/structure/B2563129.png)

![2-[(Sec-butylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B2563133.png)

![6-[4-(2-Methylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2563134.png)

![2-Chloro-5-{[4-(2,2,2-trifluoroethyl)piperidin-1-yl]methyl}pyrazine](/img/structure/B2563136.png)

![1-[(4-Bromophenyl)methyl]benzotriazole](/img/structure/B2563137.png)